molecular formula C22H32N2O4 B4942325 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane

Cat. No. B4942325
M. Wt: 388.5 g/mol
InChI Key: WVHBBQGMGHFFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as AZ1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. AZ1 belongs to the class of azocanes, which are organic compounds containing a six-membered ring with two nitrogen atoms and an azo group. In

Scientific Research Applications

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their interaction with other peptides.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to inhibit cancer cell growth and proliferation, as well as the aggregation of beta-amyloid peptides. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is its low toxicity profile, which makes it suitable for use in animal models and potentially in human clinical trials. However, its limited solubility in aqueous solutions may pose a challenge in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.

Future Directions

There are several potential future directions for research on 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and potentially in human clinical trials. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Further studies are needed to determine its synergistic effects with other drugs and its potential for use in combination therapies. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.

Synthesis Methods

1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane can be synthesized using a multi-step process that involves the reaction of 4-(4-aminobenzoyl)piperidine with methoxyacetyl chloride, followed by the reaction with 4-nitrophenylazide and reduction with sodium dithionite. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

1-[4-[4-(azocane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-27-17-21(25)23-15-11-20(12-16-23)28-19-9-7-18(8-10-19)22(26)24-13-5-3-2-4-6-14-24/h7-10,20H,2-6,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBBQGMGHFFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane

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